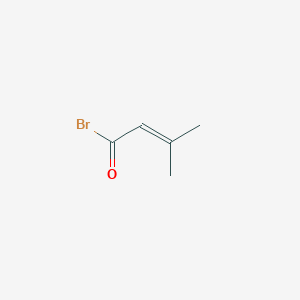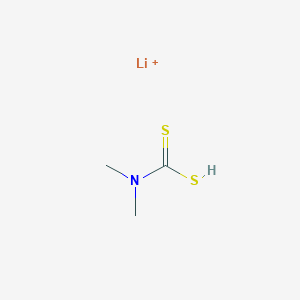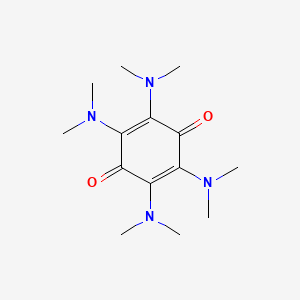
2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C14H24N4O2 It is characterized by the presence of four dimethylamino groups attached to a cyclohexa-2,5-diene-1,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione with dimethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as N-Methyl-2-pyrrolidone (NMP), and requires precise temperature and pressure control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Applications De Recherche Scientifique
2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of four dimethylamino groups and two opposed keto groups within a cyclohexadiene ring creates a highly reactive platform. This structure allows the compound to participate in various electron transfer processes, making it a valuable tool in both chemical and biological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: This compound is a precursor in the synthesis of 2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione and shares similar structural features.
2,3,5,6-Tetraaminobenzoquinone: Another related compound with similar electronic properties.
Uniqueness
This compound is unique due to the presence of four dimethylamino groups, which significantly enhance its electron-donating capabilities. This makes it particularly useful in applications requiring strong electron donors, such as in the synthesis of advanced materials and in studies of electron transfer mechanisms .
Propriétés
Numéro CAS |
13044-90-1 |
|---|---|
Formule moléculaire |
C14H24N4O2 |
Poids moléculaire |
280.37 g/mol |
Nom IUPAC |
2,3,5,6-tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H24N4O2/c1-15(2)9-10(16(3)4)14(20)12(18(7)8)11(13(9)19)17(5)6/h1-8H3 |
Clé InChI |
YYRIQAPSMFJXIR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=O)C(=C(C1=O)N(C)C)N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


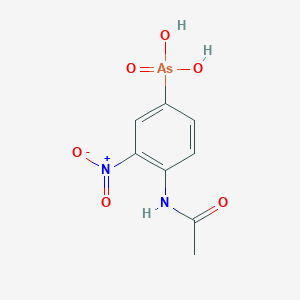

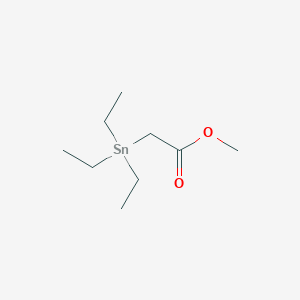

![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
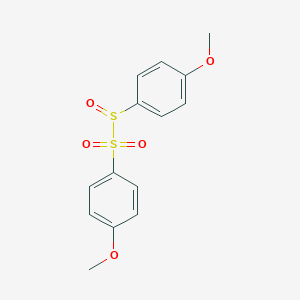
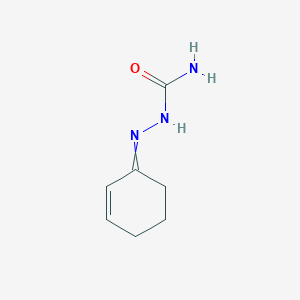
![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
